4-Azidoaniline
Overview
Description
4-Azidoaniline, also known as 4-azidobenzenamine, is an organic compound with the molecular formula C6H6N4. It is characterized by the presence of an azido group (-N3) attached to the para position of an aniline ring. This compound is of significant interest due to its versatile reactivity and applications in various fields, including organic synthesis, materials science, and medicinal chemistry.
Scientific Research Applications
4-Azidoaniline is utilized in several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and polymers.
Biology: Used in photoaffinity labeling to study protein interactions and functions.
Medicine: Investigated for its potential in drug development, particularly in targeting specific proteins or pathways.
Industry: Employed in the production of photo-reactive materials and polymers for advanced manufacturing processes.
Mechanism of Action
Safety and Hazards
4-Azidoaniline is classified as a flammable solid (Category 1), H228 . It is also classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Future Directions
There is a trend to find new ways of using photocatalysis in order to synthesize valuable products or to control or track live processes with special fluorescence-based molecular probes . A novel hybrid electrochromic material, dyad of poly 4-azidoaniline (PANI-N3) and manganese phthalocyanine bearing terminal alkynyl moieties (TA-MnPc), was prepared as an electrochromic anode (ITO/PANI-N3-TA-MnPc) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Azidoaniline can be synthesized through several methods. One common approach involves the diazotization of 4-nitroaniline followed by reduction and subsequent azidation. The general steps are as follows:
Diazotization: 4-nitroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Reduction: The diazonium salt is then reduced to 4-aminophenylamine using a reducing agent such as iron powder and hydrochloric acid.
Azidation: Finally, the 4-aminophenylamine is reacted with sodium azide (NaN3) to yield this compound.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: 4-Azidoaniline undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition Reactions: this compound can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) for azidation.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Substitution: Various substituted anilines.
Reduction: 4-aminophenylamine.
Cycloaddition: 1,2,3-triazoles.
Comparison with Similar Compounds
4-Azidoaniline can be compared with other azido-substituted anilines and related compounds:
3-Azidoaniline: Similar structure but with the azido group in the meta position, leading to different reactivity and applications.
2-Azidoaniline: Azido group in the ortho position, affecting its chemical behavior and use.
4-Nitroaniline: Precursor in the synthesis of this compound, with different functional properties due to the nitro group.
Uniqueness: this compound is unique due to its para-substituted azido group, which provides distinct reactivity patterns and applications, particularly in photoaffinity labeling and cycloaddition reactions.
Properties
IUPAC Name |
4-azidoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-1-3-6(4-2-5)9-10-8/h1-4H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMVDPYHLFEAJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164033 | |
Record name | 4-Azidoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14860-64-1 | |
Record name | 4-Azidoaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14860-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Azidoaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014860641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Azidoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-azidoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.375 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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